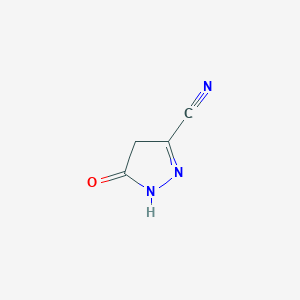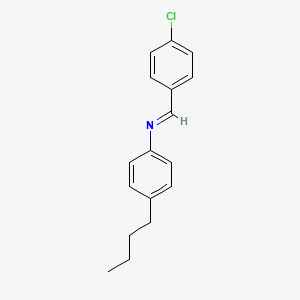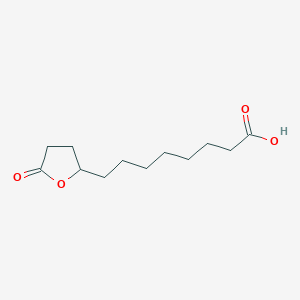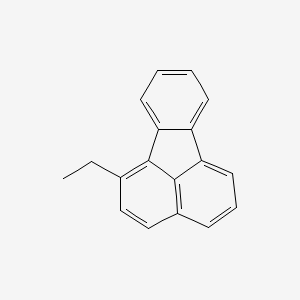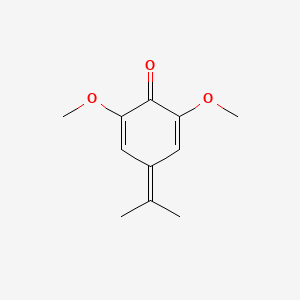
2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-(1-methylethylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-(1-methylethylidene)- is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of methoxy groups and a methylethylidene substituent on the cyclohexadienone ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-(1-methylethylidene)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-cyclohexadienone with methanol in the presence of an acid catalyst to introduce the methoxy groups. The methylethylidene group can be introduced through a subsequent reaction with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexadienols or other reduced forms.
Substitution: The methoxy and methylethylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexadienols.
科学的研究の応用
2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-(1-methylethylidene)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-(1-methylethylidene)- involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methylethylidene groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-methyl-
- 2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-ethyl-
- 2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-propyl-
Uniqueness
2,5-Cyclohexadien-1-one, 2,6-dimethoxy-4-(1-methylethylidene)- is unique due to the presence of the methylethylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
55182-52-0 |
|---|---|
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC名 |
2,6-dimethoxy-4-propan-2-ylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H14O3/c1-7(2)8-5-9(13-3)11(12)10(6-8)14-4/h5-6H,1-4H3 |
InChIキー |
OOZQWMPCACFVTE-UHFFFAOYSA-N |
正規SMILES |
CC(=C1C=C(C(=O)C(=C1)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14643968.png)
![N-[(Chloroimino)(4-methylphenyl)methyl]benzamide](/img/structure/B14643980.png)

![Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury](/img/structure/B14643993.png)
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
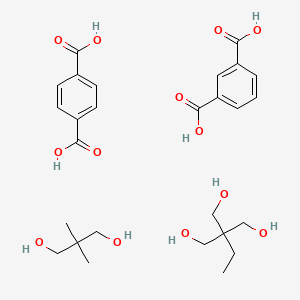
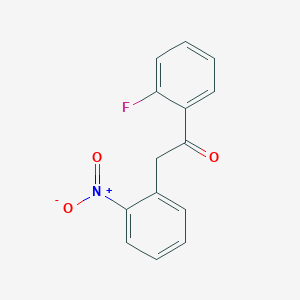
![1,1'-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14644024.png)
